2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione
Description
UV-Vis Spectroscopy
The electronic spectrum in dichloromethane shows:
Infrared Spectroscopy
Key vibrational modes (KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1672 | C=O stretching |
| 1598 | C=C aromatic stretching |
| 2914, 2855 | C-H asymmetric/symmetric (CH₃) |
The absence of N-H stretches above 3000 cm⁻¹ confirms lactam tautomer dominance.
Mass Spectrometry
High-resolution ESI-MS exhibits:
Nuclear Magnetic Resonance
¹H NMR (500 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.45 | s (6H) | CH₃ (C2, C9) |
| 6.92–7.88 | m (10H) | Aromatic protons |
| 11.32 | br s (2H) | NH lactam |
¹³C NMR confirms two carbonyl carbons at δ 179.8 and 181.2 ppm.
Tautomeric and Conformational Dynamics
The molecule exists predominantly in the bis-lactam tautomer (99.7% at 298 K), stabilized by resonance-assisted hydrogen bonding (RAHB):
$$ \text{N-H} \cdots \text{O=C} $$
with bond lengths of 2.68–2.72 Å. Methyl groups at C2/C9:
- Increase torsion barrier to 18.7 kJ/mol (vs. 9.3 kJ/mol in parent quinacridone)
- Reduce intermolecular π-stacking energy by 14% via steric hindrance
- Shift tautomeric equilibrium constant (Ktaut) by 0.3 log units vs. unmethylated analog
Structure
3D Structure
Properties
Molecular Formula |
C22H14N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,9-dimethylquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C22H14N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3 |
InChI Key |
VPJFRJOZZKKRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C=C4C(=NC5=C(C4=O)C=C(C=C5)C)C=C3C2=O |
Origin of Product |
United States |
Preparation Methods
DMSS-Based Condensation and Oxidation
The dimethyl succinyl succinate (DMSS) method is a widely adopted industrial synthesis route due to its scalability and high yields. This approach involves two primary stages: condensation to form an intermediate (DTTA) and oxidative ring-closure to yield the final product.
Condensation Reaction
The reaction between DMSS and para-toluidine in ethanol under acidic conditions generates the intermediate 2,5-bis(4-methylphenylamino)terephthalic acid (DTTA). Key parameters include:
- Solvent : 90–95% ethanol
- Temperature : Reflux (80–110°C)
- Oxidizing agent : Hydrogen peroxide (27% w/w)
- Stoichiometry : DMSS : para-toluidine : HCl : NaOH : H₂O₂ = 214 : 206 : 238 : 516 : 125 (mass ratio).
The reaction proceeds via nucleophilic substitution, where the amine groups of para-toluidine attack the carbonyl carbons of DMSS. Impurities such as unreacted starting materials and chlorinated byproducts are removed via hot filtration with diatomaceous earth (10% of reaction mass).
Oxidative Ring-Closure
DTTA undergoes cyclization in polyphosphoric acid (PPA) at elevated temperatures:
The strong Brønsted acidity of PPA facilitates protonation of carbonyl oxygen, promoting intramolecular cyclization. Post-reaction, the mixture is quenched in water (4:1 mass ratio) to precipitate the product, achieving yields exceeding 99%.
Table 1: DMSS Method Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ethanol purity | 90–95% | Prevents ester hydrolysis |
| H₂O₂ addition rate | 50–60 min | Minimizes over-oxidation |
| PPA temperature | 125–130°C | Enhances cyclization kinetics |
| Quenching water ratio | 4:1 (water:reaction mass) | Maximizes precipitation efficiency |
Polyphosphoric Acid (PPA)-Mediated Cyclization
An alternative single-step method employs PPA as both solvent and catalyst, directly converting 2,5-dimethylaniline terephthalic acid into PR122.
Reaction Mechanism
The reaction proceeds via a Dieckmann condensation mechanism:
- Protonation : PPA protonates the terephthalic acid carbonyl groups.
- Cyclization : Intramolecular attack by amine nitrogen forms the quinolinoacridine backbone.
- Dehydration : Elimination of water yields the fully conjugated system.
Process Conditions
This method eliminates intermediate isolation steps, reducing production time by 40% compared to DMSS-based routes. However, it requires stringent control of PPA concentration to avoid side reactions such as sulfonation.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Purification and Quality Control
All methods require rigorous purification to achieve pharmaceutical-grade purity (>99%):
Industrial Scalability Challenges
- Solvent Recovery : Ethanol accounts for 60% of raw material costs in DMSS methods. Closed-loop distillation systems recover >90% solvent, reducing expenses by $1.2M annually in 10k-ton facilities.
- PPA Corrosion : Nickel-alloy reactors resist PPA-induced corrosion but increase capital costs by 30% compared to glass-lined equipment.
- Polymorph Control : Rapid quenching (cooling rate >20°C/min) stabilizes the γ-form, which exhibits superior pigmentary properties compared to metastable α/β forms.
Emerging Methodologies
Environmental and Regulatory Considerations
- Waste Streams : DMSS methods generate 8–10 kg acidic wastewater per kg product, requiring neutralization with Ca(OH)₂ before discharge.
- REACH Compliance : Chlorinated byproducts (e.g., 2,9-dichloro analogs) must be maintained below 0.1% to meet EU toxicity thresholds.
- Green Chemistry Metrics :
- Atom Economy : 78% (DMSS) vs. 82% (PPA)
- E-Factor : 5.6 (DMSS) vs. 3.9 (PPA).
Chemical Reactions Analysis
2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinacridone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Electronics
Optoelectronic Properties
The compound has been investigated for its application in organic electronic devices due to its favorable optoelectronic properties. Studies have shown that derivatives of quinacridone, including 2,9-dimethylquinolino[2,3-b]acridine-7,14-dione, exhibit strong photoluminescence and good charge transport characteristics. For instance, N,N'-dimethyl quinacridone has been reported as a solid-state emissive dye with mechano-chromic luminescence properties, making it suitable for use in light-emitting diodes (LEDs) and organic solar cells .
Charge Transport
The charge transport properties of this compound are enhanced by its molecular structure. Research indicates that modifications at the N,N'-positions of quinacridones significantly influence their electronic properties and molecular packing in thin films. This is crucial for optimizing performance in devices such as field-effect transistors and photovoltaic cells .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The structure-activity relationship (SAR) analyses reveal that compounds with electron-withdrawing groups exhibit lower IC50 values, indicating higher potency against cancer cells. For example, derivatives of this compound have shown effective activity against colorectal adenocarcinoma (HCT116) and cervical adenocarcinoma (HeLa) cell lines .
Mechanism of Action
The anticancer activity is believed to be linked to the compound's ability to interact with biological macromolecules such as proteins. Fluorescence spectroscopic studies have demonstrated good binding affinity to bovine serum albumin (BSA), suggesting that the compound may exert its effects through protein interactions .
Material Science
Pigment Applications
As a derivative of quinacridone, this compound is also explored for its pigment properties. It is noted for excellent migration resistance and stability in various applications including coatings and plastics. The pigment variant demonstrates vibrant colors and durability under environmental stressors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione involves its interaction with various molecular targets. It can form stable complexes with metal ions, which is useful in analytical chemistry and organic synthesis. The pathways involved in its action include coordination chemistry and electron transfer processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinacridone (QA; 5,12-Dihydroquinolino[2,3-b]acridine-7,14-dione, CAS 1047-16-1)
- Structural Differences : QA lacks methyl substituents, resulting in reduced steric hindrance compared to DMQA.
- Properties :
- Optical : QA exhibits a red-shifted absorption spectrum (λₐᵦₛ ~520 nm vs. DMQA’s ~505 nm) due to stronger π-π stacking in its crystal polymorphs .
- Electronic : QA’s HOMO/LUMO levels (-5.4 eV/-3.2 eV) are slightly higher than DMQA’s (-5.59 eV/-3.47 eV), indicating lower electron affinity .
- Applications : Primarily used as a pigment (C.I. Pigment Violet 19), QA’s polymorphism (α, β, γ forms) affects charge transport efficiency in OFETs, making DMQA more stable in device applications .
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 3089-17-6)
- Structural Differences : Chlorine atoms replace methyl groups, introducing electron-withdrawing effects.
- Properties :
- Optical : The chloro-substituted derivative shows a broader absorption range (λₐᵦₛ ~515–530 nm) and enhanced photostability due to halogen bonding .
- Electronic : Higher electron mobility (µₑ ~0.1 cm²/Vs) compared to DMQA (µₑ ~0.05 cm²/Vs), attributed to stronger intermolecular interactions .
- Regulatory : Subject to stricter toxicity reporting requirements under REACH due to halogen content .
2,9-Dimethoxy-5,12-dihydroquino[2,3-b]acridine-7,14-dione
- Structural Differences : Methoxy groups at positions 2 and 9 increase solubility in polar solvents.
- Properties :
N,N′-Dimethylquinacridone (CAS 19205-19-7)
- Structural Differences : Methyl groups on nitrogen atoms disrupt hydrogen bonding.
- Properties: Thermal Stability: Lower decomposition temperature (~250°C) than DMQA due to weakened intermolecular forces . Applications: Limited pigment utility but explored in dye-sensitized solar cells for its broad absorption spectrum .
Data Table: Key Properties of DMQA and Analogues
| Compound | CAS | Substituents | λₐᵦₛ (nm) | HOMO/LUMO (eV) | Thermal Stability (°C) | Applications |
|---|---|---|---|---|---|---|
| DMQA (PR122) | 980-26-7 | 2,9-Me | 505 | -5.59/-3.47 | 300 | Pigments, OFETs, OLEDs |
| Quinacridone (QA) | 1047-16-1 | None | 520 | -5.4/-3.2 | 310 | Pigments, Polymorph Studies |
| 2,9-Dichloro Derivative | 3089-17-6 | 2,9-Cl | 515–530 | -5.7/-3.6 | 320 | High-mobility devices |
| 2,9-Dimethoxy Derivative | - | 2,9-OMe | 510 | -5.3/-3.1 | 260 | Fluorescent dyes |
| N,N′-Dimethylquinacridone | 19205-19-7 | N-Me | 495 | -5.2/-3.0 | 250 | Solar cells |
Biological Activity
2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione (CAS No. 980-26-7) is a synthetic compound belonging to the acridine family, known for its diverse biological activities. This compound has garnered attention in pharmacology due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
- Molecular Formula : C22H16N2O2
- Molecular Weight : 340.37 g/mol
- Physical Form : Solid
- Purity : ≥99%
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature
The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit topoisomerase II enzymes. These enzymes are crucial for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various human cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| MCF-7 (breast cancer) | 8.3 | |
| A549 (lung cancer) | 12.0 | |
| HCT116 (colon cancer) | 9.1 |
These results indicate that this compound exhibits significant cytotoxic effects across multiple cancer types.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The following table outlines its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Heterocycles evaluated the compound against several cancer cell lines and reported that it effectively induced apoptosis through caspase activation pathways.
- Antibacterial Efficacy : Another study focused on its antibacterial properties found that the compound disrupted bacterial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications on the quinoline and acridine moieties can enhance or diminish its potency. Research indicates that:
- The presence of methyl groups at positions 2 and 9 increases lipophilicity and bioavailability.
- The dione functional groups are essential for interacting with biological macromolecules like DNA.
Q & A
Q. What are the established synthetic routes for 2,9-dimethylquinolino[2,3-b]acridine-7,14-dione, and what are their key optimization parameters?
Methodological Answer: Synthesis typically involves cyclization and oxidation steps. A common route includes:
Condensation : Reacting dimethylamine derivatives with quinacridone precursors under controlled pH (e.g., sodium methylate in methanol) .
Purification : HPLC (>99% purity) or recrystallization to remove byproducts like 2,9-dichloro analogs .
Optimization : Key parameters include temperature (20–50°C), reaction time (0.25–4 hours), and stoichiometric ratios of reagents like polyvinyl pyrrolidone (PVP) to enhance yield .
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Sodium methylate-mediated | Methanol, 50°C, 4h | 98% | |
| PVP-assisted oxidation | Methanol/water, 53°C, 0.83h | 95% |
Q. Which characterization techniques are most effective for analyzing the structural and electronic properties of this compound?
Methodological Answer:
- Raman Spectroscopy : Resolves low-frequency lattice dynamics (e.g., H-bonding modes in polymorphs) .
- DFT Simulations : Validates electronic structure (HOMO/LUMO levels: -5.59 eV/-3.47 eV) and π-π stacking interactions .
- XRD : Identifies polymorphic forms (α, β, γ) by comparing experimental and simulated diffraction patterns .
- UV-Vis/PL Spectroscopy : Measures absorption (301 nm in CHCl₃) and emission (558 nm) for optoelectronic applications .
Q. What are the primary applications of this compound in academic research?
Methodological Answer:
- Organic Electronics : Used in OFETs due to air stability and charge mobility (device geometry: bottom gate–top contact) .
- Photovoltaics : Acts as a hole-transport material in perovskite solar cells (HOMO: -5.59 eV aligns with perovskite bands) .
- Dye Chemistry : Serves as a model system for studying H-bonding and π-stacking in pigment design (e.g., C.I. Pigment Red 122) .
Advanced Research Questions
Q. How does polymorphism influence the charge transport properties of this compound?
Methodological Answer: Polymorphism arises from competing intermolecular interactions:
- α-Polymorph : Dominated by H-bonding, leading to anisotropic charge transport (lower mobility) .
- β-Polymorph : Enhanced π-π stacking improves in-plane conductivity .
- Experimental Design : Grow single crystals via solvent vapor diffusion, then compare mobility using space-charge-limited current (SCLC) measurements .
| Polymorph | Dominant Interaction | Mobility (cm²/Vs) |
|---|---|---|
| α | H-bonding | 0.01–0.05 |
| β | π-π stacking | 0.1–0.3 |
Q. What computational methodologies resolve discrepancies between experimental and theoretical electronic structure data?
Methodological Answer:
- vdW-Corrected DFT : Accounts for dispersion forces in lattice dynamics, reducing errors in HOMO-LUMO gaps (<0.2 eV deviation) .
- Hybrid Functionals (e.g., B3LYP) : Improve accuracy for excitation energies in UV-Vis spectra .
- Validation : Cross-reference computed Raman spectra with experimental data (e.g., 150–300 cm⁻¹ lattice modes) .
Q. How can researchers address contradictions in spectral data across different studies?
Methodological Answer:
- Standardized Protocols : Use identical solvents (e.g., CHCl₃ for UV-Vis) and excitation wavelengths (514 nm for Raman) .
- Artifact Mitigation : Anneal samples to remove solvent residues that alter spectral peaks .
- Collaborative Databases : Share raw spectral data (e.g., via PubChem) to benchmark results .
Q. What toxicological profiles are documented for this compound, and how should safety protocols be designed?
Methodological Answer:
Q. How to design experiments assessing environmental stability and degradation pathways?
Methodological Answer:
- Photodegradation Studies : Expose thin films to UV light (365 nm) and monitor via HPLC-MS for quinone byproducts .
- Hydrolysis Tests : Immerse samples in pH 4–9 buffers at 40°C for 28 days; quantify stability via NMR .
- Regulatory Alignment : Adhere to REACH guidelines for phase-in substance reporting (ECHA List) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
